1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone
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Overview
Description
Preparation Methods
The synthesis of 1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Furanyl Group: The furanyl group is introduced through a coupling reaction with the pyrrolo[2,3-b]pyridine core.
Attachment of the Piperidinyl Group: The final step involves the attachment of the piperidinyl group to the furanyl-pyrrolo[2,3-b]pyridine intermediate
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and furanyl groups, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases
Mechanism of Action
The mechanism of action of 1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration .
Comparison with Similar Compounds
1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone can be compared with other similar compounds, such as:
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone: This compound shares a similar pyrrolo[2,3-b]pyridine core but differs in the substituents attached to the core.
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This compound also contains the pyrrolo[2,3-b]pyridine core but has different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
piperidin-1-yl-[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)furan-2-yl]methanone |
InChI |
InChI=1S/C17H17N3O2/c21-17(20-10-2-1-3-11-20)15-5-4-14(22-15)12-6-8-18-16-13(12)7-9-19-16/h4-9H,1-3,10-11H2,(H,18,19) |
InChI Key |
CTPXOUXNNPXIED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)C3=C4C=CNC4=NC=C3 |
Origin of Product |
United States |
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